N-Isopropylpyrrolidin-3-amine hydrochloride
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Overview
Description
N-Isopropylpyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-Isopropylpyrrolidin-3-amine N-oxide.
Reduction: Various secondary and tertiary amine derivatives.
Substitution: Compounds with different alkyl or acyl groups replacing the isopropyl group.
Scientific Research Applications
N-Isopropylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Isopropylpyrrolidin-3-amine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound with a simpler structure.
N-Methylpyrrolidine: A similar compound with a methyl group instead of an isopropyl group.
N-Ethylpyrrolidine: Another derivative with an ethyl group.
Uniqueness: this compound is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H17ClN2 |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-propan-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-9H,3-5H2,1-2H3;1H |
InChI Key |
DMYPDMWIWLCHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCNC1.Cl |
Origin of Product |
United States |
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